molecular formula C9H9BrO2 B3039629 1-(2-Bromo-3-methoxyphenyl)ethanone CAS No. 1232407-19-0

1-(2-Bromo-3-methoxyphenyl)ethanone

Cat. No. B3039629
CAS RN: 1232407-19-0
M. Wt: 229.07 g/mol
InChI Key: HULDTYWPYADGGL-UHFFFAOYSA-N
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Description

“1-(2-Bromo-3-methoxyphenyl)ethanone” is a chemical compound with the molecular formula C9H9BrO2 . It is also known by other names such as “2-bromo-1-(3-methoxyphenyl)ethanone” and "Ethanone, 2-bromo-1-(4-methoxyphenyl)-" .


Synthesis Analysis

The synthesis of “1-(2-Bromo-3-methoxyphenyl)ethanone” can be achieved through various methods. One such method involves the bioreduction of 1-(3′-bromo-2′-methoxyphenyl)ethanone (1a), which is an attractive method to access this important compound . Another method involves the use of secondary alcohols using ammonium bromide and Oxone .


Molecular Structure Analysis

The molecular structure of “1-(2-Bromo-3-methoxyphenyl)ethanone” consists of 9 carbon atoms, 9 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C9H9BrO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5H,6H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Bromo-3-methoxyphenyl)ethanone” include a molecular weight of 229.07 . The compound is typically stored at room temperature . More specific properties such as melting point, boiling point, and density were not found in the search results.

Relevant Papers

The relevant papers retrieved for “1-(2-Bromo-3-methoxyphenyl)ethanone” include studies on its efficient enzymatic synthesis and its listing in chemical databases . These papers provide valuable information on the synthesis, properties, and potential applications of “1-(2-Bromo-3-methoxyphenyl)ethanone”.

properties

IUPAC Name

1-(2-bromo-3-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6(11)7-4-3-5-8(12-2)9(7)10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULDTYWPYADGGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromo-3-methoxyphenyl)ethanone

Synthesis routes and methods I

Procedure details

Under a nitrogen atmosphere, 2-bromo-N, 3-dimethoxy-N-methylbenzamide (16.8 g, 61.5 mmol) which had been obtained in Reference example 3 (3a) was dissolved in tetrahydrofuran (300 mL), and added dropwise with a 1.0 M solution of methyl magnesium bromide in tetrahydrofuran (123 mL, 123 mmol) at 0° C. Upon the completion of the dropwise addition, the temperature of the reaction solution was raised to room temperature and stirred for 15 hours. The reaction solution was added with ethyl acetate and 1 N hydrochloric acid for fractionation, and the aqueous layer was extracted with ethyl acetate. The organic layers were combined, washed with saturated sodium hydrogen carbonate, and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure. The residue was purified by silica gel chromatography (hexane:ethyl acetate, 100:0-60:40, V/V) to give the title compound as a colorless oily substance (12.7 g, yield 90%).
Name
2-bromo-N, 3-dimethoxy-N-methylbenzamide
Quantity
16.8 g
Type
reactant
Reaction Step One
[Compound]
Name
example 3 ( 3a )
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0 (± 1) mol
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reactant
Reaction Step Two
[Compound]
Name
solution
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0 (± 1) mol
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reactant
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0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
123 mL
Type
solvent
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five
Yield
90%

Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere, 2-bromo-N,3-dimethoxy-N-methylbenzamide (16.8 g, 61.5 mmol) which had been obtained in Reference example 1(1a) was dissolved in tetrahydrofuran (300 mL), and added dropwise with a 1.0 M solution of methyl magnesium bromide in tetrahydrofuran (123 mL, 123 mmol) at 0° C. Upon the completion of the dropwise addition, the temperature of the reaction solution was raised to room temperature and stirred for 15 hours. The reaction solution was added with ethyl acetate and 1 N aqueous hydrochloric acid solution for fractionation, and the aqueous layer was extracted with ethyl acetate. The organic layers were combined, washed with saturated aqueous sodium hydrogen carbonate solution, and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate, 100:0 to 60:40, V/V) to give the title compound as a colorless oily substance (12.7 g, yield 90%).
Name
2-bromo-N,3-dimethoxy-N-methylbenzamide
Quantity
16.8 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
123 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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